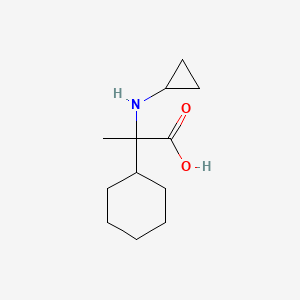

2-cyclohexyl-N-cyclopropylalanine

Description

Significance of Non-Natural Amino Acids in Chemical Biology Research

Non-natural amino acids are amino acids that are not among the 20 proteinogenic amino acids naturally encoded by the genetic code. nih.govnih.gov Their significance in chemical biology research is profound, as they allow for the precise modification of peptides and proteins, enabling the study of protein structure and function, the development of novel therapeutics, and the creation of new biomaterials. nih.govresearchgate.net The introduction of nnAAs can confer a range of desirable properties, including increased stability against enzymatic degradation, enhanced receptor binding affinity, and the introduction of unique chemical handles for bioconjugation. chemimpex.comchemimpex.com

Overview of N-Substituted and α-Substituted Amino Acids in Peptide Science

The modification of the fundamental amino acid scaffold can occur at various positions, with N-substitution and α-substitution being particularly impactful in peptide science.

N-Substituted Amino Acids: These are amino acids where a substituent replaces one of the hydrogen atoms on the backbone amide nitrogen. This modification can significantly alter the conformational properties of a peptide chain. For instance, N-alkylation can restrict the rotation around the peptide bond, influencing the secondary structure. mdpi.com N-cyclopropylation, the introduction of a cyclopropyl (B3062369) group on the nitrogen, is a specific type of N-substitution that can induce unique conformational constraints due to the rigid and strained nature of the cyclopropane (B1198618) ring. nih.gov

α-Substituted Amino Acids: In these amino acids, the hydrogen atom on the α-carbon is replaced with a larger substituent. This substitution creates a quaternary α-carbon, which sterically hinders rotation around the backbone bonds, thereby restricting the conformational freedom of the peptide. nih.gov The introduction of bulky groups like a cyclohexyl moiety at the α-position can significantly influence peptide folding and stability. pharmablock.com

Rationale for the Academic Study of 2-Cyclohexyl-N-cyclopropylalanine

The academic interest in a novel compound like this compound stems from the unique combination of its structural features. The presence of a cyclohexyl group at the α-position and a cyclopropyl group on the nitrogen atom suggests that this amino acid could impose significant and distinct conformational constraints on a peptide backbone.

The rigid cyclohexyl group is known to be a bioisostere for other bulky hydrophobic residues and can offer more three-dimensional contact points with a target protein compared to a flat phenyl group. pharmablock.com This can lead to enhanced binding affinity and specificity. The N-cyclopropyl group, on the other hand, can modulate the electronic and steric properties of the amide bond, potentially influencing the local conformation and resistance to proteolysis. nih.govrsc.org

The study of this compound would therefore aim to understand how these two distinct modifications, when combined in a single amino acid residue, synergistically affect peptide structure, stability, and ultimately, biological activity. This knowledge can be invaluable for the rational design of peptidomimetics with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2-(cyclopropylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-12(11(14)15,13-10-7-8-10)9-5-3-2-4-6-9/h9-10,13H,2-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARSWQPCCKWKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)(C(=O)O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclohexyl N Cyclopropylalanine

General Approaches for Non-Natural Amino Acid Synthesis

The construction of non-natural amino acids involves a variety of synthetic strategies that allow for precise control over stereochemistry and side-chain functionality. Key methodologies include alkylation, cyclopropanation, reductive amination, and multicomponent reactions.

Alkylation Strategies for α-Amino Acid Scaffold Construction

Alkylation of glycine (B1666218) or alanine (B10760859) derivatives is a direct and powerful method for creating a diverse range of α-amino acids. acs.org A prominent approach involves the use of phase-transfer catalysis (PTC) for the asymmetric alkylation of achiral nickel(II) complexes of glycine-derived Schiff bases. acs.org This method allows for the synthesis of enantiomerically enriched α-amino acids by reacting the glycine template with various alkyl halides in the presence of a chiral catalyst. acs.org

Key features of this strategy include:

Simplicity and Directness: It offers a straightforward route to a wide variety of α-amino acids. acs.org

High Enantioselectivity: The use of chiral catalysts, such as cinchona alkaloid derivatives or specifically designed binaphthyl compounds (NOBIN), can lead to high enantiomeric excesses (ee), often in the range of 90-98.5% ee. acs.org

Mild Conditions: These reactions are typically carried out at room temperature with good to excellent chemical yields. acs.org

Another modern approach is the direct N-alkylation of unprotected α-amino acids with alcohols, which is a highly atom-economical and selective method. nih.gov This transformation, often catalyzed by ruthenium or iron complexes, produces water as the only byproduct, simplifying purification. nih.gov It allows for the mono- or di-N-alkylation of various α-amino acids with excellent retention of optical purity. nih.gov

| Catalyst Type | Substrates | Key Features | Ref. |

| Chiral Phase-Transfer Catalyst (e.g., Cinchona Alkaloids, NOBIN) | Glycine-derived Schiff base (Ni(II) complex), Alkyl Halides | High enantioselectivity (90-98.5% ee); Mild room temperature conditions. | acs.org |

| Ruthenium or Iron Complexes | Unprotected α-Amino Acids, Alcohols | High atom economy (water is the only byproduct); Excellent retention of stereochemistry. | nih.gov |

| Pyridoxal Catalyst | N-unprotected α-amino acid esters, MBH adducts | Produces α-quaternary chiral glutamic acid derivatives; High yields and excellent stereoselectivity. | acs.org |

| Visible-light photocatalyst | N-arylated glycine derivatives, 4-alkyldihydropyridines | Enables oxidative α-C(sp³)-H alkylation; Good for creating unnatural amino acids. | organic-chemistry.org |

Cyclopropanation Reactions in Amino Acid Synthesis

The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, known for imparting conformational rigidity to molecules. nih.gov The synthesis of cyclopropane-containing amino acids often involves the cyclopropanation of dehydroamino acids or other suitable precursors. nih.gov

A notable method involves a one-pot cyclopropanation using diazo compounds generated in situ from tosylhydrazone salts. nih.gov This approach can be tuned to favor different stereoisomers. For instance, thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion typically yields products with good E selectivity. In contrast, conducting the reaction in the presence of meso-tetraphenylporphyrin iron chloride can predominantly form the Z isomers. nih.gov This methodology has been successfully applied to the synthesis of natural products like coronamic acid. nih.gov

More recent strategies focus on the synthesis of cyclopropane β-amino acid derivatives from cyclopropanone surrogates. nih.gov This involves the olefination of 1-sulfonylcyclopropanols with stabilized phosphorus ylides to form highly electrophilic alkylidenecyclopropanes. These intermediates can then undergo a telescopic aza-Michael reaction under mild conditions, proceeding with complete diastereocontrol to yield trans products. nih.gov

In the realm of biosynthesis, enzymatic pathways for cyclopropane formation have been discovered. For example, the PazA and PazB enzymes from Pseudomonas azotoformans produce a cyclopropane amino acid from lysine through a process involving radical chlorination followed by a pyridoxal phosphate (PLP)-dependent cyclopropanation. u-tokyo.ac.jp

| Method | Starting Materials | Key Features | Ref. |

| In situ Diazo Compound Generation | Dehydroamino acids, Tosylhydrazone salts | One-pot procedure; Diastereoselectivity can be controlled by reaction conditions (thermal vs. catalyst). | nih.gov |

| Olefination of Cyclopropanone Surrogates | 1-Sulfonylcyclopropanols, Phosphorus ylides, Amine nucleophiles | Forms highly electrophilic intermediates; Complete diastereocontrol for trans products. | nih.gov |

| Enzymatic Cyclopropanation | L-lysine | Two-step biosynthesis involving radical chlorination and PLP-dependent cyclization. | u-tokyo.ac.jp |

| Kulinkovich Reaction | Esters, Grignard reagents | Forms cyclopropanols in the presence of a titanium alkoxide catalyst. | wikipedia.org |

Reductive Amination Routes to Non-Canonical Amino Acids

Reductive amination is a fundamental transformation for synthesizing amines, including amino acids, by reacting a carbonyl compound with an amine in the presence of a reducing agent. wikipedia.org This method is central to both chemical synthesis and biochemical pathways. In biological systems, the enzyme glutamate dehydrogenase catalyzes the reductive amination of α-ketoglutarate with ammonia to produce glutamate, a key entry point for nitrogen into metabolism. nih.gov

For synthetic applications, direct reductive amination is often performed as a one-pot reaction where the carbonyl compound, amine, and reducing agent are combined. wikipedia.org Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. wikipedia.org This approach is valued in green chemistry for its efficiency and mild reaction conditions. wikipedia.org

Recent advancements have focused on developing direct asymmetric reductive amination (DARA) to access chiral amino acids. For example, a robust and scalable DARA of α,α-disubstituted β-ketoesters has been developed using low loadings of a ruthenium catalyst with BINAP as the ligand, avoiding the need to pre-form or isolate imine intermediates. digitellinc.com The N-alkylation of α-amino acids can also be achieved via reductive alkylation with aldehydes, which serves as a classical stoichiometric method. nih.gov

| Reaction Type | Substrates | Reagents/Catalysts | Key Features | Ref. |

| Direct Asymmetric Reductive Amination (DARA) | α,α-disubstituted β-ketoesters/amides | Ruthenium/BINAP catalyst | Access to tetrasubstituted β-amino acids; No need to isolate imine intermediates. | digitellinc.com |

| General Reductive Amination | α-keto acids, Ammonia/Amines | NaBH₃CN, Catalytic Hydrogenation (Pt, Pd, Ni) | Common one-pot method; Widely used in chemical synthesis. | wikipedia.org |

| Biochemical Reductive Amination | α-ketoglutarate, Ammonia | Dehydrogenase enzymes | Key biological pathway for glutamate synthesis; Stereospecific. | wikipedia.org |

| Reductive Alkylation | α-amino acids, Aldehydes | Stoichiometric reductants | Traditional method for N-alkylation of amino acids. | nih.gov |

Multicomponent Reaction (MCR) Strategies for Amino Acid Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are highly efficient for generating molecular complexity. wikipedia.org Several MCRs are particularly well-suited for the synthesis of amino acid derivatives. researchgate.net

Strecker Synthesis: First reported in 1850, this reaction combines an aldehyde or ketone, an amine, and a cyanide source to produce an α-amino nitrile, which can then be hydrolyzed to the corresponding α-amino acid. nih.gov It remains a cornerstone of amino acid synthesis and has been employed in the total synthesis of complex natural products like trabectedin. nih.gov

Ugi Reaction: This versatile four-component reaction (U-4CR) involves a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide. mdpi.com It yields α-aminoacyl amide derivatives in a single step with high atom economy, making it extremely valuable in combinatorial and medicinal chemistry for creating libraries of peptide-like molecules. wikipedia.orgmdpi.com

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (or another aldehyde) and a primary or secondary amine to form β-amino carbonyl compounds known as Mannich bases. mdpi.com

These MCRs are powerful tools for rapidly assembling complex amino acid derivatives from simple, readily available starting materials. researchgate.net

| Reaction Name | Reactants | Product | Key Features | Ref. |

| Strecker Synthesis | Aldehyde/Ketone, Amine, Cyanide | α-Amino Nitrile (hydrolyzes to α-Amino Acid) | The first documented MCR; Foundational for amino acid synthesis. | wikipedia.orgnih.gov |

| Ugi Reaction (U-4CR) | Carbonyl Compound, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Highly versatile and atom-economical; Widely used in combinatorial chemistry. | wikipedia.orgmdpi.com |

| Mannich Reaction | Carbonyl Compound (with acidic α-H), Aldehyde, Amine | β-Amino Carbonyl Compound (Mannich Base) | Powerful C-C bond-forming reaction for aminoalkylation. | mdpi.com |

Specific Synthetic Routes Towards 2-Cyclohexyl-N-cyclopropylalanine Precursors

The synthesis of the target molecule, this compound, requires the formation of two key precursors: a cyclohexyl-containing α-amino acid framework and the subsequent introduction of the N-cyclopropyl group.

Formation of Cyclohexyl-Containing α-Amino Acid Frameworks

The core of the target molecule is cyclohexylalanine, a non-canonical amino acid that incorporates a cyclohexyl side chain. nbinno.com This amino acid is a valuable chiral building block for introducing lipophilicity and specific stereochemistry into molecules. nbinno.com

The synthesis of cyclohexylalanine itself can be approached through several established methods for α-amino acid synthesis. One common industrial route involves the hydrogenation of phenylalanine to saturate the aromatic ring, converting it into a cyclohexyl ring. This method benefits from the ready availability of phenylalanine as a starting material.

Alternatively, methods described in the previous sections can be adapted. For instance, an alkylation strategy could employ cyclohexylmethyl bromide as the alkylating agent in a reaction with a protected glycine enolate. acs.org Similarly, a Strecker synthesis could be performed using cyclohexanecarboxaldehyde as the carbonyl component.

The inherent chirality of L-cyclohexylalanine ( (2S)-2-amino-3-cyclohexylpropanoic acid) makes it a useful synthon, reducing the need for complex chiral induction steps in a larger synthesis. nbinno.com It can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. prepchem.com The synthesis of peptides containing cyclohexylalanine has been reported, demonstrating its compatibility with standard coupling reagents like DCC/HOBt. prepchem.com

Once the cyclohexylalanine framework is established, the final step would involve the N-alkylation with a cyclopropyl (B3062369) group. This could be achieved through reductive amination with cyclopropanone or via nucleophilic substitution using a cyclopropyl halide, leveraging methods for direct N-alkylation of unprotected amino acids. nih.gov

Introduction of the N-Cyclopropyl Moiety in Amino Acid Synthesis

The incorporation of a cyclopropyl group onto the nitrogen atom of an amino acid is a key transformation in the synthesis of this compound. This small, strained ring can significantly influence the electronic properties and conformational rigidity of the final molecule. Several methods are available for the N-alkylation of amino acids, with reductive amination and copper-catalyzed cross-coupling being particularly relevant.

Reductive Amination: This is a widely used and robust method for forming carbon-nitrogen bonds. nih.govfrontiersin.org The synthesis would likely begin with a protected form of 2-cyclohexylglycine, typically the methyl or ethyl ester, to prevent side reactions with the carboxylic acid. This amino ester is then reacted with cyclopropanone. The reaction proceeds via the formation of an intermediate imine (or iminium ion under acidic conditions), which is then reduced in situ to the desired N-cyclopropyl amine. A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and handling.

Key Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium cyanoborohydride | NaBH₃CN | Mild and selective for imines over ketones/aldehydes; highly toxic cyanide byproduct. |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Mild, less toxic alternative to NaBH₃CN; often used in aprotic solvents like dichloroethane. |

Copper-Promoted N-cyclopropylation: A more modern approach involves the use of organometallic cross-coupling reactions. Specifically, a copper-promoted reaction between an amine and cyclopropylboronic acid has been demonstrated as an effective method for N-cyclopropylation. In this potential route, a protected 2-cyclohexylglycine derivative would be reacted with cyclopropylboronic acid in the presence of a copper(II) acetate catalyst and a ligand such as 2,2'-bipyridine. This method often proceeds under relatively mild conditions and offers an alternative to hydride-based reductions.

Considerations for Scalable Synthesis and Process Optimization

Transitioning the synthesis of an unnatural amino acid from a laboratory setting to large-scale industrial production presents significant challenges that require careful process optimization. nih.gov The goal is to develop a process that is not only high-yielding but also cost-effective, safe, and environmentally sustainable.

For this compound, key considerations include:

Starting Material Accessibility: The synthesis relies on enantiomerically pure 2-cyclohexylglycine as a precursor. An efficient method for preparing this starting material is the hydrogenation of the more readily available (S)- or (R)-phenylglycine using a rhodium-on-carbon catalyst, which has been shown to be effective and minimize side reactions. tandfonline.com The cost and availability of reagents for N-cyclopropylation, such as cyclopropanone or cyclopropylboronic acid, are also critical factors.

Process Efficiency and Safety: Each step of the synthesis must be optimized. For reductive amination, this involves selecting the safest and most cost-effective reducing agent; for example, moving away from toxic cyanoborohydride to sodium triacetoxyborohydride or developing a catalytic hydrogenation process. nih.gov Solvent choice, reaction temperature, and concentration must be fine-tuned to maximize throughput and minimize waste.

Purification Methods: On a large scale, purification by chromatography is often economically prohibitive. Therefore, developing procedures where the final product can be isolated and purified by crystallization is highly desirable. This requires careful control over the reaction to minimize byproduct formation.

Green Chemistry Principles: Modern process development emphasizes sustainability. This includes exploring biocatalytic methods, such as using transaminase enzymes, to produce the chiral amino acid precursor from an α-keto acid. nih.gov Such enzymatic methods can offer high enantioselectivity and are performed in aqueous media under mild conditions, reducing the reliance on hazardous reagents and solvents.

By carefully addressing these factors, a robust and economically viable process for the large-scale production of this compound can be developed to meet the demands of pharmaceutical research and development.

Stereochemical Control and Asymmetric Synthesis of 2 Cyclohexyl N Cyclopropylalanine

Principles of Stereoselective α-Amino Acid Synthesis

The stereoselective synthesis of α-amino acids is a cornerstone of modern organic chemistry, driven by the fact that the biological activity of peptides, proteins, and many pharmaceutical agents is dependent on the specific stereochemistry of their constituent amino acids. researchgate.net The primary goal is to produce a single enantiomer of the target amino acid, avoiding the formation of a racemic mixture which would necessitate challenging resolution steps. tcichemicals.com

Key strategies for achieving stereoselectivity include:

Chiral Pool Synthesis: This method utilizes readily available, inexpensive chiral starting materials, such as natural L-amino acids or carbohydrates, and modifies them chemically to obtain the desired target molecule. tcichemicals.comresearchgate.net

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a chiral product from an achiral starting material. This is a highly efficient and atom-economical approach. Catalysts can be transition metal complexes with chiral ligands or metal-free organocatalysts. rsc.org

Chiral Auxiliary-Mediated Synthesis: An achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.net

For α,α-disubstituted amino acids like 2-cyclohexyl-N-cyclopropylalanine, where the α-hydrogen is replaced by a second substituent, methods often involve the asymmetric alkylation of a glycine (B1666218) or alanine (B10760859) enolate equivalent, or the asymmetric functionalization of an imine. researchgate.netnih.gov The steric hindrance of the quaternary α-carbon makes these syntheses particularly challenging. nih.gov

Asymmetric Methodologies for Cyclopropyl-Containing Amino Acids

Amino acids containing a cyclopropyl (B3062369) group are of significant interest due to the unique conformational constraints and metabolic stability imparted by the cyclopropane (B1198618) ring. acs.org Several asymmetric methods have been developed for their synthesis. researchgate.netacs.org

Common approaches include:

Asymmetric Cyclopropanation: This involves the reaction of an alkene with a carbene or ylide species, catalyzed by a chiral transition metal complex, typically based on copper, rhodium, or ruthenium. acs.orgresearchgate.net For example, the Cu(I)-catalyzed asymmetric cyclopropanation of alkenes with iodonium (B1229267) ylides derived from methyl nitroacetate (B1208598) can produce cyclopropane α-amino acid esters with high enantioselectivity. acs.org

Nucleophilic Addition to Cyclopropyl Precursors: Methods such as the Strecker reaction, involving the addition of cyanide to a cyclopropyl-containing imine, can be used to generate the aminonitrile precursor to the desired amino acid. researchgate.net

Rearrangement Reactions: The Kulinkovich cyclopropanation of amides can be employed to form cyclopropylamines, which can then be further elaborated into the target amino acid. researchgate.net

Cobalt-Catalyzed Reductive Addition: A recently reported method involves the cobalt-catalyzed enantioselective reductive addition of cyclopropyl chlorides to α-iminoesters to construct chiral α-tertiary amino acids bearing cyclopropyl fragments with excellent enantioselectivity. thieme-connect.com

The following table summarizes selected catalytic systems for the synthesis of cyclopropyl amino acids.

Table 1: Catalytic Systems for Asymmetric Synthesis of Cyclopropyl-Containing Amino Acids| Methodology | Catalyst/Reagent | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Cyclopropanation | Cu(I) / Chiral Ligand | Alkenes + Iodonium Ylides | High enantioselectivity and diastereoselectivity. | acs.org |

| Asymmetric Cyclopropanation | (Salen)Ru(II) catalyst | Alkenes + Diazoacetates | Excellent enantioselectivities for trans-cyclopropyl derivatives. | researchgate.net |

| Reductive Addition | CoI₂ / Chiral Ligand | α-Iminoesters + Cyclopropyl Chlorides | Excellent enantioselectivity and functional group tolerance. | thieme-connect.com |

| Biocatalysis | Papain | Racemic N-Boc-cyclopropylglycinate | Enzymatic deracemization. | mdpi.com |

Enantioselective Synthesis of this compound

No specific synthesis for this compound has been reported in the literature. However, a plausible enantioselective route can be proposed based on established methodologies for the synthesis of α,α-disubstituted amino acids. researchgate.netnih.gov One potential strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent bearing the N-cyclopropyl group.

A chiral auxiliary-based approach, for instance using an Evans-type oxazolidinone, could be envisioned. The synthesis would begin with the acylation of a chiral oxazolidinone with an N-cyclopropyl glycine derivative. The resulting N-acyloxazolidinone could then be deprotonated to form a chiral enolate, which would subsequently be alkylated with a cyclohexyl electrophile, such as cyclohexyl iodide or bromide. The chiral auxiliary would direct the facial attack of the electrophile, leading to a diastereomerically enriched product. Finally, cleavage of the auxiliary would yield the desired enantiomerically enriched this compound.

Alternatively, a catalytic asymmetric phase-transfer alkylation of an N-protected N-cyclopropylglycine Schiff base ester using a chiral cinchona alkaloid-derived catalyst could be employed to introduce the cyclohexyl group enantioselectively.

Diastereoselective Synthesis of this compound

As the target molecule possesses only one stereocenter, a diastereoselective synthesis would typically involve starting with a chiral precursor and introducing the final substituent in a manner controlled by the existing stereocenter. However, for an α,α-disubstituted amino acid, diastereoselective strategies often refer to methods that create two new stereocenters with high relative stereocontrol.

In the context of this compound, one could consider a diastereoselective approach starting from a chiral precursor like cyclohexylnorstatine, which contains a cyclohexyl group and an amino group with defined stereochemistry. jst.go.jp Chemical modification to introduce the N-cyclopropyl group and adjust the oxidation state at the α-carbon could potentially lead to the target compound.

Another hypothetical diastereoselective route could involve the alkylation of a chiral sulfinamide auxiliary-bound enolate. mdpi.com For example, an N-tert-butanesulfinyl imine derived from cyclohexylglyoxylic acid could be reacted with a cyclopropyl nucleophile. The chiral sulfinyl group would direct the addition to one face of the imine, establishing the stereocenter. Subsequent hydrolysis would remove the auxiliary to afford the enantiopure amino acid.

Chiral Auxiliary and Organocatalytic Approaches to Stereocontrol

Chiral auxiliaries are powerful tools for controlling stereochemistry in amino acid synthesis. researchgate.nettcichemicals.com They are temporarily incorporated into the substrate to direct a stereoselective transformation and are then cleaved. researchgate.net Prominent examples include Evans' oxazolidinones, Schöllkopf's bis-lactim ethers, and sulfinamides. researchgate.netmdpi.com For α,α-disubstituted amino acids, a common strategy is the diastereoselective alkylation of a chiral glycine enolate equivalent derived from an auxiliary. jst.go.jpnih.gov

Organocatalysis has emerged as a major pillar of asymmetric synthesis, using small, metal-free organic molecules to catalyze reactions. researchgate.netrsc.org For amino acid synthesis, proline and its derivatives are classic organocatalysts, often activating substrates through the formation of enamine or iminium ion intermediates. rsc.org Chiral phosphoric acids (CPAs) and thioureas are also highly effective, activating electrophiles through hydrogen bonding. rsc.org Organocatalytic methods like the Strecker and Mannich reactions have been rendered highly enantioselective and are applicable to the synthesis of a wide variety of non-canonical amino acids. rsc.orgmdpi.com

Table 2: Comparison of Chiral Auxiliary and Organocatalytic Methods

| Approach | Principle | Advantages | Disadvantages | Key Reagents/Catalysts |

|---|---|---|---|---|

| Chiral Auxiliary | Stoichiometric use of a chiral molecule to direct stereochemistry. | High reliability, predictable stereochemical outcome. | Requires extra steps for attachment/removal, not atom-economical. | Evans' Oxazolidinones, Schöllkopf's Reagent, Sulfinamides. researchgate.netmdpi.com |

| Organocatalysis | Catalytic use of a small chiral organic molecule. | Atom-economical, often metal-free, stable to air/moisture. | Catalyst loading can be high, may require longer reaction times. | Proline, Cinchona Alkaloids, Chiral Phosphoric Acids (CPAs). rsc.orgmdpi.com |

Biocatalytic Transformations in Non-Natural Amino Acid Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with often unparalleled chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. lookchem.com The application of enzymes to the synthesis of non-natural amino acids (nnAAs) has expanded significantly. nih.gov

Enzymes such as transaminases, dehydrogenases, and imine reductases (IREDs) are particularly useful. nih.gov IREDs, for example, can catalyze the asymmetric reductive amination of α-keto esters with a wide range of amines to produce N-substituted α-amino esters with high conversion and excellent enantioselectivity. nih.gov This approach would be highly relevant for the synthesis of this compound, potentially by using an IRED to catalyze the reaction between a cyclohexyl-containing α-keto acid and cyclopropylamine (B47189).

Directed evolution and enzyme engineering can further tailor enzymes to accept unnatural substrates and enhance their catalytic efficiency, opening avenues for the synthesis of highly complex nnAAs that are difficult to access through traditional chemical methods. rsc.org Biocatalytic systems can also be designed for continuous synthesis, offering advantages for industrial-scale production. mdpi.com

Conformational Analysis and Structural Characterization of 2 Cyclohexyl N Cyclopropylalanine

Conformational Restriction Due to the Cyclopropane (B1198618) Ring System

The incorporation of a cyclopropane ring, particularly as an N-substituent, introduces profound and predictable conformational restrictions on the peptide backbone. researchgate.netresearchgate.netnih.gov This is a direct consequence of the inherent structural rigidity of the three-membered ring.

Analysis of Cyclopropylic Strain and its Influence on Molecular Geometry

This rigidity leads to notable steric repulsion between substituents on the cyclopropane ring and adjacent atoms. researchgate.net This steric clash effectively limits the rotation around the C-C bond connecting the cyclopropane ring to an adjacent atom, forcing the smallest substituent on that atom to orient itself towards the cyclopropane. researchgate.netresearchgate.net In the context of 2-cyclohexyl-N-cyclopropylalanine, this strain significantly influences the torsional angles around the N-Cα bond, thereby restricting the available conformational space of the amino acid backbone. researchgate.net

Stereoelectronic Effects of N-Cyclopropyl Substitution on Amide Bond Conformation

The N-cyclopropyl group exerts significant stereoelectronic effects on the adjacent amide bond. NMR studies on N-cyclopropyl amides have revealed unexpected conformational behavior. nih.gov A notable finding is the increased population of the E-rotamer (cis) around the carbonyl-nitrogen bond in nonpolar solvents, a phenomenon rarely observed in other aliphatic secondary amides due to steric hindrance. nih.gov

Preferred Conformational States of this compound

The interplay between the N-cyclopropyl and α-cyclohexyl substituents leads to a set of preferred conformational states for this compound, which can be characterized by specific backbone and side-chain torsion angles.

Identification of γ-Turn and Other Folded/Extended Conformations

The conformational constraints imposed by the N-cyclopropyl group can promote the formation of specific secondary structures, such as γ-turns. A γ-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue. In the case of a single amino acid derivative like this compound, intramolecular hydrogen bonding can lead to folded conformations that mimic turn-like structures.

The rigid nature of the cyclopropane ring can pre-organize the backbone into a folded or extended conformation. researchgate.net Theoretical calculations and experimental studies on related cyclopropane-containing amino acids have shown that the stereochemistry of the cyclopropane ring can dictate whether the backbone adopts a cis- or trans-conformation, and the substitution pattern can favor either a "folded" or "extended" arrangement of the N-Cδ and Cα-CO bonds relative to the backbone. researchgate.net The presence of the bulky cyclohexyl group will further influence the equilibrium between these folded and extended states.

Influence of the Cyclohexyl Substituent on Rotameric Preferences

The cyclohexyl group at the α-carbon introduces its own set of conformational preferences. The rotational freedom of the cyclohexyl side chain is described by the χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ) torsion angles. The bulky nature of the cyclohexyl ring leads to distinct rotameric preferences to minimize steric clashes with the peptide backbone and the N-cyclopropyl group.

Advanced Spectroscopic Methods for Structural Elucidation

A combination of advanced spectroscopic techniques is essential for the detailed structural elucidation of complex molecules like this compound. nih.govresearchgate.netresearchgate.net These methods provide crucial information about bond connectivity, stereochemistry, and three-dimensional conformation in both solution and solid states.

Key spectroscopic techniques and their applications are summarized in the table below:

| Spectroscopic Method | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the connectivity of atoms (¹H, ¹³C NMR), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY), dihedral angles via coupling constants, and the presence of different conformers. nih.govnih.govresearchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify functional groups and study hydrogen bonding patterns. The amide I and amide II bands are particularly sensitive to the secondary structure and conformation of the peptide backbone. nih.govresearchgate.net |

| X-ray Crystallography | Provides the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. nih.govresearchgate.net This method is contingent on growing a suitable single crystal. |

| Circular Dichroism (CD) Spectroscopy | Sensitive to the chiral environment and the overall secondary structure of the molecule in solution. It can be used to study conformational changes induced by solvent or temperature. chemrxiv.org |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) can provide information about the fragmentation patterns, which can aid in structural confirmation. nih.govresearchgate.net |

The integration of data from these diverse spectroscopic methods, often complemented by computational modeling, is crucial for building a comprehensive understanding of the conformational preferences and structural characteristics of this compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation of molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom, while advanced 2D NMR experiments could reveal through-bond and through-space correlations, offering insights into the molecule's three-dimensional structure and dynamics.

Research Findings: While specific NMR data for this compound is not readily available in the literature, analysis can be inferred from its constituent parts: L-cyclohexylalanine and N-cyclopropyl amides.

Cyclohexyl and Alanine (B10760859) Backbone: In ¹H NMR studies of L-cyclohexylalanine, the protons of the cyclohexyl ring and its attached methylene (B1212753) group (-CH₂-) typically appear as a series of complex, overlapping multiplets in the upfield region, approximately between 0.85 and 1.75 ppm. chemicalbook.com The α-proton of the alanine backbone is expected to appear as a triplet around 3.3 ppm. chemicalbook.com

N-Cyclopropyl Group: The protons on the cyclopropyl (B3062369) ring would introduce further complexity, appearing as distinct multiplets in the highly shielded region of the spectrum, typically below 1.0 ppm. The N-cyclopropyl group significantly influences the conformation around the amide bond. Studies on N-cyclopropyl amides have shown that they can adopt an ortho conformation around the N-cPr bond, which is different from the anti conformation typically preferred by other secondary amides. nih.gov This is due to the unique electronic and steric properties of the cyclopropyl ring.

Conformational Isomers (Rotamers): A key feature of N-substituted amides is the presence of E/Z (or cis/trans) rotamers due to the partial double-bond character of the C-N bond. Unlike most aliphatic secondary amides, which exist almost exclusively in the Z (trans) form, N-cyclopropyl amides have been shown to exhibit a significant population (16-19%) of the E (cis) rotamer in solution. nih.gov The presence of these two distinct isomers would be observable in the NMR spectrum as a doubling of certain peaks, with the ratio of their integrals corresponding to their relative populations.

The expected chemical shifts provide a fingerprint for the molecule's structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl Protons | 0.85 - 1.75 | Multiplet |

| β-CH₂ Protons | 1.10 - 1.55 | Multiplet |

| α-CH Proton | ~3.3 | Triplet |

| Cyclopropyl Protons | < 1.0 | Multiplets |

| Carboxyl OH Proton | > 10.0 | Broad Singlet |

| Amine NH Proton | Variable | Broad Singlet |

Note: Predicted values are based on data from L-cyclohexylalanine and general values for cyclopropyl groups. chemicalbook.com The presence of E/Z rotamers could lead to two distinct sets of signals for protons near the amide bond.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. eurjchem.com This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the crystalline form.

Research Findings: A crystal structure specifically for this compound has not been reported. However, crystallographic analyses of molecules containing its structural motifs, such as peptides with cyclohexylalanine (Cha), provide valuable insights into the likely solid-state conformation.

Table 2: Representative Data Obtained from X-ray Crystallography

| Parameter | Description | Typical Information Gained |

|---|---|---|

| Space Group | The symmetry group of the crystal lattice. | Defines the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. | Provides the fundamental framework of the crystal. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Confirms covalent structure and bond order. |

| Bond Angles (°) | The angle formed by three connected atoms. | Defines the local geometry (e.g., tetrahedral, trigonal planar). |

| Torsion Angles (°) | The dihedral angle between two planes defined by four atoms. | Describes the conformation around single bonds. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom. | Determines intermolecular packing and crystal stability. |

Note: This table illustrates the type of data generated from a crystallographic experiment.

Vibrational and Electronic Spectroscopy for Molecular Probes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic frequencies at which it absorbs infrared radiation or scatters Raman light, making these techniques excellent for structural confirmation. Electronic spectroscopy (UV-Visible) provides information about electronic transitions within the molecule, which are primarily associated with chromophores.

Research Findings: Specific spectra for this compound are not published, but a reliable assignment can be made based on the known frequencies of its functional groups.

Electronic Transitions: The this compound molecule lacks extensive conjugation or strong chromophores. The primary electronic transition detectable by UV-Vis spectroscopy would be the n → π* transition of the carbonyl group in the carboxylic acid. This is a relatively weak and often broad absorption that occurs in the ultraviolet region and provides limited structural information compared to vibrational spectroscopy.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| N-H Stretch | Amine | 3300 - 3500 | Medium |

| C-H Stretch | Aliphatic (Cyclohexyl, Cyclopropyl) | 2850 - 3010 | Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| N-H Bend | Amine | 1550 - 1650 | Medium |

| C-H Bend | Methylene/Methine | 1350 - 1470 | Medium-Weak |

| C-N Stretch | Amine | 1000 - 1250 | Medium |

Note: These are general frequency ranges. The exact position of the peaks can be influenced by hydrogen bonding and the molecular environment.

Mass Spectrometry for Detailed Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization.

Research Findings: While a mass spectrum for this compound is not documented, its fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) can be predicted based on the established fragmentation of amino acids and related structures. osti.govnih.gov

Molecular Ion: The first piece of information is the molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed. For this compound (C₁₂H₂₂N₂O₂), the expected monoisotopic mass is approximately 226.17 Da.

Fragmentation Pathways: Amino acids typically undergo characteristic fragmentation. A common and often abundant fragment results from the loss of the carboxyl group (-COOH) as a neutral radical, leading to an [M - 45]⁺ ion. osti.gov This would be the amine fragment. Further fragmentation would occur via cleavage of the bonds adjacent to the nitrogen atom and the α-carbon. For this specific molecule, key fragment ions would arise from:

Cleavage of the cyclopropyl ring.

Loss of the entire cyclohexylmethyl group.

Cleavage of the bond between the β-carbon and the cyclohexyl ring. The fragmentation of the cyclopropylamine (B47189) moiety itself typically yields prominent ions corresponding to the loss of H or ethylene. nist.gov The relative abundance of these fragment ions provides a structural fingerprint that can be used to confirm the identity of the compound.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value (Nominal) | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 226 | [C₁₂H₂₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 181 | [C₁₁H₂₁N₂]⁺ | Loss of -COOH group ([M - 45]⁺) |

| 129 | [C₇H₁₃N₂O]⁺ | Cleavage of cyclohexyl group |

| 97 | [C₆H₁₃]⁺ | Cyclohexylmethyl cation |

| 83 | [C₆H₁₁]⁺ | Cyclohexenyl cation (from cyclohexyl ring) |

| 56 | [C₃H₆N]⁺ | Ion from cyclopropylamine moiety |

Note: This table presents a plausible fragmentation pattern. The exact fragments and their relative intensities would depend on the ionization method and energy used.

Computational Approaches to 2 Cyclohexyl N Cyclopropylalanine and Its Derivatives

Theoretical Frameworks for Predicting Molecular Conformation

Predicting the three-dimensional structure of a flexible molecule like 2-cyclohexyl-N-cyclopropylalanine is fundamental to understanding its function. The presence of both a bulky cyclohexyl group and a conformationally distinct N-cyclopropyl group introduces significant complexity. Theoretical frameworks aim to navigate the vast conformational landscape of such molecules to identify low-energy, stable structures. These frameworks are essential for calculating accurate rovibrational partition functions over a range of temperatures, not just identifying the most stable conformer at low temperatures.

Quantum mechanical calculations are at the heart of understanding the intrinsic properties of this compound. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's electronic structure and the relative energies of its different conformations.

Ab initio calculations are particularly useful for studying the unique conformational features introduced by the N-cyclopropyl group. For instance, studies on simpler N-cyclopropyl amides have revealed an unexpected preference for the E-rotamer (cis) around the amide bond in apolar solvents, a feature not common in other secondary amides due to steric hindrance. Furthermore, these systems often adopt an ortho conformation around the N-cyclopropyl bond, as opposed to the more typical anti conformation. For a molecule like this compound, QM methods such as M06-2X with a def2-TZVP basis set could be employed to calculate the relative energy differences between various folded and extended conformations, which arise from the orientation of the bulky cyclohexyl and adamantane-like groups.

Integration of 2 Cyclohexyl N Cyclopropylalanine into Peptides and Peptidomimetics

Influence of 2-Cyclohexyl-N-cyclopropylalanine on Peptide Secondary Structure Modulation

The incorporation of this compound into a peptide sequence imposes significant conformational constraints on the backbone, serving as a powerful tool for directing the formation of specific secondary structures. This control arises from the interplay between the steric bulk of the cyclohexyl group and the restricted rotation imposed by the N-cyclopropyl moiety.

Helical structures in peptides, such as the α-helix and 3₁₀-helix, are defined by specific backbone dihedral angles (φ, ψ) and a repeating pattern of intramolecular hydrogen bonds. mdpi.com The rigid and bulky nature of this compound can pre-organize the peptide backbone into a helical conformation.

Steric Restriction: The large cyclohexyl side chain restricts the available conformational space for the side-chain rotamers and disfavors extended or β-sheet conformations where such bulky groups would lead to steric clashes.

Backbone Constraint: The N-cyclopropyl group significantly limits the rotation around the N-Cα bond (φ angle), similar to how proline restricts the backbone. This reduction in conformational freedom can lock the backbone into dihedral angles that are favorable for initiating or propagating a helix. nih.gov The combination of these constraints can nucleate helical folding, particularly the tighter 3₁₀-helix, which is often an intermediate in α-helix formation. Studies on other conformationally restricted amino acids have shown that their incorporation enhances the helicity of peptides. mdpi.com

Turn structures, such as β-turns and γ-turns, are critical elements in peptides and proteins that enable the polypeptide chain to reverse its direction. nih.govnih.gov The placement of conformationally constrained amino acids is a well-established strategy for inducing these turns.

β-Turn Induction: A β-turn involves four consecutive amino acid residues. The specific dihedral angles of the residues at the i+1 and i+2 positions are crucial for its formation. Placing this compound at one of these positions can force the backbone into the required turn conformation. The N-cyclopropyl group, acting as a proline mimic, can effectively promote the formation of specific β-turn types (e.g., Type I' or II'), depending on its stereochemistry and position in the sequence.

γ-Turn Promotion: A γ-turn is a tighter, three-residue turn stabilized by a hydrogen bond between the C=O of the first residue and the N-H of the third. The conformational rigidity imposed by this compound can favor the specific φ and ψ angles required for the central (i+1) residue of a γ-turn.

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking natural biopolymers like peptides and nucleic acids. The design of foldamers relies on monomeric units that possess strong intrinsic conformational preferences.

The unique structure of this compound makes it an excellent candidate for a foldamer building block. chemrxiv.org The cyclopropane (B1198618) ring, in particular, introduces a high degree of conformational restriction. chemrxiv.orgresearchgate.net Research on other cyclopropane-containing amino acids has demonstrated their ability to form stable, predictable helical structures, even in short oligomers. chemrxiv.orgchemrxiv.org By strategically positioning these rigid units, it is possible to create novel, non-natural folded architectures with predetermined shapes and functionalities. The combination of the rigid N-cyclopropyl group and the bulky cyclohexyl side chain provides a powerful tool for programming the folding of a synthetic polymer chain into a desired conformation, independent of the complex interactions that govern protein folding. researchgate.net

Effects on Peptide Conformational Stability and Enzymatic Resistance

The incorporation of synthetic amino acids is a widely used strategy to enhance the structural stability and biological lifetime of peptides. The unique structural features of an amino acid like this compound, specifically its bulky cyclohexyl group and the constrained cyclopropyl (B3062369) moiety on the nitrogen, would be expected to impart significant effects on a peptide's properties.

Conformational Stability: The introduction of sterically demanding groups can restrict the rotational freedom of the peptide backbone, thereby reducing the number of accessible conformations. This pre-organization can favor a specific secondary structure, such as a β-turn or a helical fold, which can be crucial for receptor binding affinity. The entropic penalty for binding is lowered when the peptide is already in its bioactive conformation, potentially leading to increased potency. However, without experimental data from techniques like Circular Dichroism (CD) spectroscopy or Nuclear Magnetic Resonance (NMR), the precise impact of this compound on peptide secondary structure remains speculative.

Enzymatic Resistance: Peptides are often limited as therapeutic agents due to their rapid degradation by proteases in the body. The N-alkylation, in this case with a cyclopropyl group, is a known strategy to confer resistance to enzymatic cleavage. The cyclopropyl group would sterically hinder the approach of proteases to the adjacent peptide bonds. Similarly, the non-natural cyclohexyl side chain is not recognized by most endogenous proteases, which are typically specific for natural amino acid residues. This would likely increase the plasma half-life of any peptide containing this residue. Quantitative data from protease stability assays would be necessary to confirm the degree of resistance conferred.

Design Principles for Peptidomimetics Utilizing this compound

Peptidomimetics are compounds designed to mimic the structure and function of a natural peptide but with improved drug-like properties. The design of peptidomimetics incorporating this compound would leverage its inherent structural constraints.

Strategies for Conformationally Constrained Peptidomimetic Design

The goal of conformationally constrained design is to create a molecule that is locked into its biologically active shape. The rigid nature of the N-cyclopropyl group and the steric bulk of the cyclohexyl side chain in this compound make it an ideal candidate for this purpose.

Strategies would involve its placement at key positions within a peptide sequence to induce specific turns or to stabilize secondary structures. It could be used to replace a natural amino acid whose side chain is part of a hydrophobic core or is involved in a critical receptor interaction. Computational modeling could predict the optimal placement of this residue to achieve the desired conformational lock.

Table 1: Potential Strategies for Conformational Constraint

| Strategy | Description | Expected Outcome for this compound |

|---|---|---|

| Backbone Rigidification | Introducing constraints on the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. | The N-cyclopropyl group would directly restrict the phi angle, reducing backbone flexibility. |

| Side-Chain Restriction | Limiting the rotational freedom (chi, χ angles) of the amino acid side chain. | The bulky cyclohexyl group would have preferred orientations, influencing local and global peptide conformation. |

| Turn Induction | Placing the residue at a position that favors the formation of a β- or γ-turn. | The specific stereochemistry and steric profile could act as a potent turn-inducer, reversing the direction of the peptide chain. |

Control of Side-Chain and Backbone Orientations for Receptor Recognition Research

Effective receptor binding depends on the precise three-dimensional arrangement of functional groups (the pharmacophore). The ability to control the orientation of both the peptide backbone and the amino acid side chains is therefore critical in medicinal chemistry.

By incorporating this compound, researchers could systematically probe the steric and conformational requirements of a receptor binding pocket. The fixed orientation of the cyclohexyl group, relative to the constrained backbone, would present a well-defined hydrophobic surface for interaction. This allows for a detailed exploration of the receptor's topology. By synthesizing a series of analogues where this residue is moved along the peptide chain, one could map the regions of the receptor that are sensitive to steric bulk and conformational rigidity. This information is invaluable for refining the design of more potent and selective ligands.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Advanced Academic Applications and Future Research Directions

2-Cyclohexyl-N-cyclopropylalanine as a Molecular Probe in Chemical Biology

Molecular probes are essential for understanding complex biological processes. nih.govnih.gov The incorporation of non-natural amino acids like this compound into proteins allows for the introduction of unique chemical functionalities, providing powerful tools for studying protein structure, dynamics, and interactions. nih.gov

Elucidation of Protein Structure and Dynamics Through Site-Specific Incorporation

The site-specific incorporation of unnatural amino acids (UAAs) is a powerful technique for investigating protein structure and function. nih.govnih.gov This method allows for the introduction of specific chemical groups at desired locations within a protein's sequence. nih.gov The unique cyclohexyl and cyclopropyl (B3062369) moieties of this compound can act as localized probes. Once incorporated, techniques such as NMR spectroscopy can be used to study the protein's conformational changes and dynamics in solution. nih.gov The bulky and conformationally constrained nature of the cyclohexyl and cyclopropyl groups can influence local protein structure, and changes in their environment can be monitored to understand protein folding and dynamics.

Application in Spectroscopic Studies of Protein-Ligand Interactions

Spectroscopic techniques are crucial for characterizing the interactions between proteins and their ligands. jelsciences.comosu.edu The introduction of a unique probe like this compound can provide a spectroscopic handle to monitor these interactions.

Fluorescence spectroscopy is a highly sensitive method for studying protein-ligand binding. jelsciences.com While this compound itself is not a fluorophore, its presence can influence the local environment of intrinsic fluorophores like tryptophan or be used as an attachment point for extrinsic fluorescent dyes. ucsd.edu Changes in the fluorescence of a nearby probe upon ligand binding can provide information about the binding event and conformational changes in the protein. jelsciences.com

Circular Dichroism (CD) spectroscopy is another powerful tool for studying changes in the secondary structure of proteins upon ligand binding. researchgate.net The incorporation of a bulky amino acid like this compound might induce localized changes in the protein's secondary structure, which can be monitored by CD spectroscopy. Observing alterations in the CD spectrum upon ligand binding can reveal details about the interaction mechanism. researchgate.net

| Spectroscopic Technique | Application in Studying Protein-Ligand Interactions with this compound |

| NMR Spectroscopy | Elucidate conformational changes and dynamics upon ligand binding by monitoring the chemical shifts of the incorporated amino acid. nih.gov |

| Fluorescence Spectroscopy | Act as a quencher or alter the environment of a nearby fluorescent probe to report on binding events. jelsciences.com |

| Circular Dichroism (CD) | Monitor changes in protein secondary structure induced by ligand binding in the vicinity of the incorporated bulky amino acid. researchgate.net |

| FTIR Spectroscopy | Detect alterations in vibrational modes of the protein backbone and the ligand upon interaction. jelsciences.com |

Engineering of Novel Peptidic Scaffolds and Biopolymers

The development of novel peptidic scaffolds and biopolymers with tailored properties is a significant area of research. Non-natural amino acids play a crucial role in this field by providing access to structures and functionalities not found in natural proteins.

The incorporation of this compound into peptides can lead to the formation of unique secondary structures and self-assembling materials. For instance, peptides containing cyclohexylalanine have been shown to form hydrogels. researchgate.net The hydrophobic nature of the cyclohexyl group can drive the self-assembly of these peptides into well-ordered nanostructures. researchgate.net The N-cyclopropyl group can further influence the backbone conformation and packing of the peptide chains, potentially leading to materials with novel mechanical and biochemical properties.

These engineered peptides can be used as scaffolds in tissue engineering. nih.gov For example, self-assembling peptide hydrogels can create a 3D environment that mimics the extracellular matrix, supporting cell growth and differentiation. researchgate.netnih.gov The specific properties of the hydrogel, such as stiffness and bioactivity, can be tuned by the sequence and composition of the peptide, including the incorporation of non-natural amino acids like this compound.

Exploration of Novel Synthetic Methodologies for Highly Substituted Non-Natural Amino Acids

The synthesis of unnatural alpha-amino acids is a rapidly advancing field of research. researchgate.netbenthamscience.com The development of efficient and stereoselective methods for preparing highly substituted non-natural amino acids is critical for their application in various fields, including drug discovery and protein engineering. nih.govnih.gov

Several strategies have been developed for the synthesis of non-natural amino acids, including:

Asymmetric Synthesis: This approach utilizes chiral catalysts or auxiliaries to produce enantiomerically pure amino acids. nih.gov

C-H Bond Functionalization: This methodology allows for the direct modification of C-H bonds in amino acid precursors, providing a convergent route to a wide range of derivatives. nih.gov

Biocatalytic Methods: Enzymes can be used to catalyze the synthesis of non-natural amino acids with high stereoselectivity. mdpi.com

The synthesis of this compound presents a significant challenge due to its highly substituted nature. The development of novel synthetic routes for this and similar complex amino acids is an active area of research. These efforts often involve the exploration of new catalysts, directing groups, and reaction conditions to achieve high yields and stereoselectivity. researchgate.netnih.gov

| Synthetic Approach | Description | Relevance to this compound |

| Asymmetric Catalysis | Employs chiral catalysts to control the stereochemistry of the product. nih.gov | Crucial for obtaining the desired enantiomer of this complex amino acid. |

| C-H Bond Functionalization | Enables the direct introduction of substituents onto an amino acid scaffold. nih.gov | Could provide a more direct and efficient route to the cyclohexyl and cyclopropyl groups. |

| Biocatalysis | Utilizes enzymes for stereoselective synthesis. mdpi.com | Offers a potentially green and highly specific method for production. |

| Multi-component Reactions | Combines several starting materials in a single step to build molecular complexity. nih.gov | Could be explored for a convergent synthesis of the target molecule. |

Integration with Computational Design for Rational Molecular Engineering

Computational protein design has become an indispensable tool for engineering proteins with novel functions and improved properties. nih.govnih.gov By integrating computational modeling with experimental approaches, researchers can rationally design proteins and peptides with desired characteristics. mdpi.com

Computational methods can be used to:

Predict the effect of mutations: Algorithms can predict how the incorporation of a non-natural amino acid like this compound will affect protein stability, folding, and function. mdpi.com

Design novel protein scaffolds: Computational tools can be used to design new protein structures from the ground up, incorporating non-natural amino acids to achieve specific functionalities. nih.gov

Guide experimental studies: Modeling can help to prioritize which non-natural amino acids and which positions in the protein are most likely to yield the desired outcome, thus saving experimental time and resources. researchgate.net

For this compound, computational modeling can be used to predict its preferred conformations within a peptide or protein and to assess its potential interactions with other residues. This information is invaluable for designing new peptidic materials with specific self-assembly properties or for engineering enzymes with altered substrate specificity.

Future Outlook and Unexplored Research Avenues in Chemical Biology and Materials Science

The unique structural features of this compound position it as a promising building block for future research in both chemical biology and materials science.

In chemical biology, unexplored avenues include:

Proximity-induced crosslinking: The cyclopropyl group could potentially be functionalized with photoreactive or chemically reactive moieties to act as a proximity-dependent crosslinker, enabling the mapping of transient protein-protein interactions. nih.gov

Development of novel enzyme inhibitors: The rigid and bulky nature of this amino acid could be exploited to design potent and selective inhibitors of enzymes, where it could occupy and block active sites.

In vivo incorporation: Expanding the genetic code to allow for the in vivo incorporation of this compound would open up a vast array of possibilities for studying protein function in living cells.

In materials science, future research could focus on:

Responsive biomaterials: Incorporating this amino acid into peptides could lead to materials that respond to external stimuli, such as pH or temperature, due to conformational changes induced by the cyclopropyl or cyclohexyl groups.

Enhanced proteolytic stability: The N-substituted backbone and bulky side chain could confer increased resistance to enzymatic degradation, leading to more durable biomaterials for applications such as drug delivery and tissue engineering.

Hierarchical self-assembly: By designing peptides with specific sequences of this compound and other amino acids, it may be possible to control the hierarchical self-assembly into complex and functional nanostructures.

The continued exploration of the synthesis and application of this compound and other highly substituted non-natural amino acids will undoubtedly push the boundaries of what is possible in the design and engineering of new molecules and materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for enantiomerically pure 2-cyclohexyl-N-cyclopropylalanine, and how do they compare in yield and stereochemical control?

- Methodological Answer : Asymmetric synthesis is the most reliable method for producing enantiopure forms. Key steps include:

- Chiral auxiliary incorporation : Cyclopropane rings and cyclohexyl groups are introduced via organocatalytic alkylation or Mitsunobu reactions to preserve stereochemistry .

- Resolution techniques : Diastereomeric salt formation with tartaric acid derivatives can separate enantiomers, though this reduces overall yield (~60–70%) compared to asymmetric catalysis (yields up to 85%) .

- Data Table :

| Method | Yield (%) | Enantiomeric Excess (ee, %) | Key Reference |

|---|---|---|---|

| Asymmetric alkylation | 80–85 | ≥98 | |

| Diastereomeric resolution | 60–70 | 95–99 |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze cyclopropane proton splitting patterns (δ 0.5–1.5 ppm) and cyclohexyl group equatorial/axial conformers (δ 1.2–2.3 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS; expected [M+H]+ = 254.3 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives (e.g., hydrochloride salts) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s receptor interactions, and how can conflicting bioactivity data be resolved?

- Methodological Answer :

-

Receptor model selection : Use orthosteric vs. allosteric binding assays to differentiate activity mechanisms. For example:

-

Orthosteric : Radioligand displacement (e.g., using ³H-labeled analogs) .

-

Allosteric : Fluorescence resonance energy transfer (FRET) to detect conformational changes .

-

Resolving contradictions : Divergent results often stem from methodological variability (e.g., receptor isoform used, buffer conditions). Standardize protocols per NIH preclinical guidelines (e.g., explicit reporting of receptor sources, purity ≥95%, and assay temperatures) .

- Data Table : Common Bioactivity Variability Sources

Q. How can researchers address discrepancies in computational vs. empirical data for this compound’s conformational stability?

- Methodological Answer :

- Hybrid modeling : Combine molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) with empirical data (e.g., variable-temperature NMR) to validate low-energy conformers .

- Divergence analysis : Computational models often underestimate steric strain in cyclopropane rings. Calibrate force fields using crystallographic bond angles/torsions .

Q. What strategies optimize the compound’s metabolic stability in preclinical studies while retaining target affinity?

- Methodological Answer :

- Structural modifications : Introduce deuterium at labile positions (e.g., α-carbon) to slow CYP450-mediated oxidation without altering steric bulk .

- Prodrug approaches : Mask the carboxylic acid group as an ethyl ester to enhance membrane permeability, with enzymatic hydrolysis restoring activity in target tissues .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.